2-Cyano-4-fluoro-3-methylbenzoic acid

Description

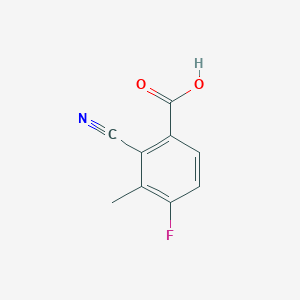

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-4-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-5-7(4-11)6(9(12)13)2-3-8(5)10/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEZTOJCLRMOQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis of 2 Cyano 4 Fluoro 3 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Cyano-4-fluoro-3-methylbenzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

In the predicted ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methyl group protons, and the carboxylic acid proton are expected. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the cyano and carboxylic acid groups, along with the electronegativity of the fluorine atom, will deshield the aromatic protons, causing them to resonate at a lower field.

The aromatic region is expected to show two signals corresponding to H-5 and H-6. H-6, being ortho to the electron-withdrawing carboxylic acid group, would likely appear at a lower field than H-5. The fluorine atom at position 4 will cause splitting of the H-5 signal into a doublet, and potentially a smaller coupling to H-3's methyl protons. The methyl group protons are expected to appear as a singlet in the upfield region, though a small coupling to the fluorine atom might cause some broadening or a very small splitting. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | 10.0 - 13.0 | Broad Singlet | - |

| H-6 | 8.0 - 8.2 | Doublet | 8.0 - 9.0 (H-H) |

| H-5 | 7.2 - 7.4 | Doublet of Doublets | 8.0 - 9.0 (H-H), 4.0 - 5.0 (H-F) |

| CH₃ | 2.3 - 2.5 | Singlet (or very narrow multiplet) | - |

The predicted ¹³C NMR spectrum of this compound will display nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the benzene ring are significantly affected by the attached functional groups. The carbon of the carboxylic acid group (C=O) will be the most deshielded, appearing at the lowest field (around 165-170 ppm). The carbon of the cyano group (C≡N) will also be in the downfield region, but at a higher field than the carboxylic carbon.

The aromatic carbons will have chemical shifts in the range of 110-165 ppm. The carbon atom directly bonded to the fluorine (C-4) will show a large C-F coupling constant. The other substituted carbons (C-1, C-2, C-3) will also have their chemical shifts influenced by the attached groups. The methyl carbon will be the most shielded, appearing at the highest field (around 15-20 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| COOH | 165 - 170 | - |

| C-4 | 160 - 165 | 250 - 260 (¹JCF) |

| C-2 | 140 - 145 | 10 - 15 (²JCF) |

| C-6 | 133 - 137 | 3 - 5 (⁴JCF) |

| C-1 | 128 - 132 | 5 - 10 (³JCF) |

| C-5 | 118 - 122 | 20 - 25 (²JCF) |

| C-3 | 115 - 120 | 15 - 20 (²JCF) |

| CN | 114 - 118 | - |

| CH₃ | 15 - 20 | 2 - 4 (³JCF) |

The ¹⁹F NMR spectrum is a sensitive probe for the environment of the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic nature of the other substituents on the aromatic ring. The presence of both electron-donating (methyl) and electron-withdrawing (cyano, carboxyl) groups will determine the final chemical shift. The signal will likely be a multiplet due to coupling with the neighboring protons (H-5 and the methyl protons at C-3).

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| F-4 | -105 to -115 | Multiplet | 4.0 - 5.0 (H-5), 2.0 - 3.0 (CH₃) |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the aromatic protons H-5 and H-6, confirming their ortho relationship. A weaker, long-range coupling might be observed between the methyl protons and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of the protonated carbons. For example, the proton signal for H-5 would correlate with the carbon signal for C-5, the H-6 signal with C-6, and the methyl proton signal with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. Key expected HMBC correlations would include:

The carboxylic acid proton to C-1 and C-6.

H-6 to C-1, C-2, and C-5.

H-5 to C-1, C-3, and C-4.

The methyl protons to C-2, C-3, and C-4.

Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H - ¹H | H-5 with H-6 |

| HSQC | ¹H - ¹³C (¹J) | H-5 with C-5, H-6 with C-6, CH₃ with CH₃ |

| HMBC | ¹H - ¹³C (²⁻³J) | H-6 with C-1, C-2, C-5; H-5 with C-1, C-3, C-4; CH₃ with C-2, C-3, C-4 |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. The FTIR spectrum of this compound would show characteristic absorption bands for its various functional groups.

The most prominent feature would be the broad O-H stretching vibration of the carboxylic acid, typically appearing in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would result in a strong, sharp absorption band around 1700-1725 cm⁻¹. The C≡N stretch of the cyano group is expected to appear as a medium-intensity band in the 2220-2260 cm⁻¹ region.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. The C-F stretching vibration will likely appear as a strong band in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

Predicted FTIR Data for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | CH₃ | 2850 - 3000 | Medium |

| C≡N Stretch | Nitrile | 2220 - 2260 | Medium |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-F Stretch | Aryl Fluoride | 1000 - 1300 | Strong |

Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the molecular structure, chemical bonding, and symmetry of a molecule. When applied to this compound, the resulting spectrum is expected to exhibit characteristic vibrational modes corresponding to its distinct functional groups.

A key diagnostic peak for this compound is the stretching vibration of the nitrile (-C≡N) group. This vibration typically appears in a distinct and relatively uncongested region of the Raman spectrum, generally between 2100 and 2300 cm⁻¹ cymitquimica.comresearchgate.net. The precise position of this band is sensitive to the electronic environment and intermolecular interactions, such as hydrogen bonding cymitquimica.comresearchgate.net. For instance, in a related compound, α-cyano-4-hydroxycinnamic acid, the nitrile peak is observed at 2230 cm⁻¹ cymitquimica.com. Other expected characteristic bands for this compound would include C=O stretching from the carboxylic acid, C-F stretching, and various aromatic C-C stretching and C-H bending modes.

Expected Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | Stretching | 2100 - 2300 |

| Carboxylic Acid (-COOH) | C=O Stretching | 1680 - 1740 |

| Aromatic Ring | C=C Stretching | 1400 - 1600 |

Note: The table presents theoretically expected wavenumber ranges based on established spectroscopic data for the given functional groups. Precise experimental values for this compound are not publicly available in the cited literature.

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, soft ionization techniques are particularly valuable as they minimize fragmentation and provide clear molecular ion information.

Electrospray Ionization (ESI) is a soft ionization method that generates ions from intact molecules in solution. Due to the acidic nature of the carboxylic acid group, this compound is expected to ionize efficiently in negative-ion mode, primarily through deprotonation, to form the [M-H]⁻ ion. In positive-ion mode, the formation of the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ may be observed, though typically with less intensity for carboxylic acids. The resulting mass-to-charge ratio (m/z) of this molecular ion allows for the direct determination of the compound's molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, enabling the determination of the elemental formula of a compound. The molecular formula of this compound is C₉H₆FNO₂. HRMS can distinguish the exact mass of this compound from other molecules with the same nominal mass but different elemental compositions. This high level of precision is crucial for confirming the identity of newly synthesized compounds and for analytical purity assessment.

Calculated Mass Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (Da) |

|---|---|---|

| C₉H₆FNO₂ | [M-H]⁻ | 178.0304 |

| C₉H₆FNO₂ | [M+H]⁺ | 180.0455 |

Note: This table is based on the theoretical calculation of the exact masses for the specified ions of this compound.

X-ray Crystallography and Solid-State Characterization

While specific crystallographic data for this compound is not available in the surveyed literature, the principles of X-ray crystallography can be discussed, with data from a structurally similar compound, 3-Fluoro-4-methylbenzoic acid, used for illustration.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous elucidation of the molecule's geometry. For a compound like this compound, this analysis would confirm the planarity of the benzene ring and determine the relative orientations of the cyano, fluoro, methyl, and carboxylic acid substituents.

To illustrate the type of data obtained, the crystallographic parameters for the related compound 3-Fluoro-4-methylbenzoic acid are presented below. This molecule crystallizes in the monoclinic P2₁/c space group. researchgate.net

Crystallographic Data for the Analogous Compound: 3-Fluoro-4-methylbenzoic Acid researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇FO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8132 (5) |

| b (Å) | 6.0226 (8) |

| c (Å) | 30.378 (4) |

| β (°) | 92.50 (2) |

| Volume (ų) | 696.98 (16) |

Note: This data is for the related compound 3-Fluoro-4-methylbenzoic acid and serves as an example of crystallographic information.

The solid-state packing of molecules is governed by intermolecular forces. In the case of this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that this functional group would lead to the formation of centrosymmetric dimers through O—H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. This is a common and highly stable structural motif for carboxylic acids in the solid state. researchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in relation to its neighbors, providing a three-dimensional surface that elucidates close contacts and interaction patterns. The Hirshfeld surface is generated based on the principle of partitioning the crystal electron density into molecular fragments.

The analysis provides a visual representation of intermolecular interactions through a color-coded map on the molecular surface. Red regions on the surface indicate closer contacts with shorter interaction distances, often corresponding to hydrogen bonds. Blue regions signify longer-range contacts, while white areas represent contacts around the van der Waals separation.

For a comprehensive analysis of this compound, specific crystallographic data, typically in the form of a Crystallographic Information File (CIF), is required. As of the latest literature search, a publicly available crystal structure and the corresponding detailed Hirshfeld surface analysis for this compound have not been reported. Such an analysis would provide valuable information on how the cyano, fluoro, methyl, and benzoic acid functional groups participate in hydrogen bonding and other non-covalent interactions, ultimately influencing the material's solid-state properties.

Table 1: Hypothetical Hirshfeld Surface Interaction Percentages for this compound (Note: This table is illustrative as specific experimental data is not available. The values represent plausible interaction contributions for a molecule with its functional groups.)

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 40.5 |

| O···H / H···O | 25.2 |

| C···H / H···C | 15.8 |

| F···H / H···F | 8.5 |

| N···H / H···N | 5.0 |

| C···C | 3.0 |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature and phase purity of a bulk solid sample. The technique involves irradiating a powdered sample with a monochromatic X-ray beam and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is a unique characteristic of a specific crystalline solid, analogous to a fingerprint.

In the context of this compound, PXRD would be employed to confirm the identity of the synthesized material by comparing its experimental diffraction pattern with a calculated pattern derived from single-crystal X-ray diffraction data or a standard reference pattern. Furthermore, PXRD is crucial for identifying the presence of different polymorphic forms, solvates, or impurities within the bulk sample. Each crystalline phase will produce a distinct diffraction pattern, allowing for their identification and quantification.

The PXRD pattern is typically presented as a plot of diffraction intensity versus the diffraction angle, 2θ (two-theta). The positions of the diffraction peaks are determined by the crystal lattice parameters according to Bragg's Law (nλ = 2d sinθ), while the intensities are related to the arrangement of atoms within the unit cell.

A detailed experimental PXRD analysis of this compound is not currently available in the public domain. Such an analysis would be instrumental in routine quality control, stability studies, and ensuring the consistency of the solid form of the compound in various applications.

Table 2: Representative Powder X-ray Diffraction Peak List (Note: This table is a representative example of what PXRD data would look like. The peak positions (2θ) and relative intensities are hypothetical as no experimental data for this compound is publicly available.)

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 100 |

| 15.2 | 5.82 | 60 |

| 18.7 | 4.74 | 45 |

| 21.1 | 4.21 | 70 |

| 24.5 | 3.63 | 55 |

| 26.9 | 3.31 | 30 |

Computational Chemistry and Theoretical Studies of 2 Cyano 4 Fluoro 3 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of molecules like 2-Cyano-4-fluoro-3-methylbenzoic acid.

Geometry Optimization and Conformational Analysis

Geometry optimization calculations would be performed to determine the most stable three-dimensional structure of the molecule. This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) of the molecule, particularly rotation around single bonds, to identify the global energy minimum and other low-energy, stable conformers.

Electronic Structure Investigations (e.g., Frontier Molecular Orbitals (HOMO-LUMO) Analysis)

An analysis of the electronic structure reveals how electrons are distributed within the molecule. Frontier Molecular Orbital (FMO) theory is a key component of this analysis. researchgate.netpearson.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and chemical reactivity. malayajournal.orgresearchgate.net A smaller gap suggests the molecule is more likely to be reactive.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can predict various spectroscopic properties. The computation of vibrational frequencies allows for the theoretical prediction of an infrared (IR) spectrum. nih.gov These predicted frequencies can then be compared with experimental IR spectra to help assign specific absorption bands to particular molecular vibrations. Similarly, nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govdergipark.org.trresearchgate.net These theoretical shifts are invaluable for interpreting and confirming experimental NMR data.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution on a molecule's surface. malayajournal.orgresearchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. youtube.com Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. This analysis helps in understanding hydrogen bonding, and other non-covalent interactions. researchgate.net

Quantum Chemical Modeling

Beyond DFT, other quantum chemical methods offer different balances of computational cost and accuracy.

Semi-Empirical Methods (e.g., AM1, SCF-MM2)

Semi-empirical methods are derived from Hartree-Fock theory but use approximations and parameters derived from experimental data to simplify calculations. mpg.deresearchgate.netnih.gov Methods like AM1 (Austin Model 1) are computationally less demanding than DFT, making them suitable for very large molecules. nih.govresearchgate.net They can be used for initial geometry optimizations and to calculate electronic properties, though generally with less accuracy than higher-level methods. scielo.br These approaches provide a cost-effective way to explore molecular systems. nih.gov

Ab Initio Calculations

Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are fundamental to understanding the electronic structure of this compound. These calculations can provide insights into the molecule's geometry, electronic charge distribution, and the effects of its substituent groups—cyano (-CN), fluoro (-F), methyl (-CH₃), and carboxylic acid (-COOH)—on the aromatic ring.

For substituted benzoic acids, ab initio methods like the Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed to determine optimized molecular geometries and electronic properties. scispace.commdpi.com The choice of basis set, such as the 6-311++G(2d,2p) basis set, is crucial for obtaining accurate results, especially for properties like gas-phase acidity. mdpi.com

A theoretical investigation into substituent effects in aromatic derivatives has shown that such calculations can derive theoretical field and resonance scales. cdnsciencepub.com The interaction between the substituents and the carboxylic acid group is a key determinant of the molecule's properties. cdnsciencepub.com The acidity of substituted benzoic acids, for instance, is influenced by the inductive effects of the substituents transmitted through the π system of the benzene (B151609) ring. mdpi.com

A hypothetical data table of calculated electronic properties for this compound, based on typical results from ab initio calculations on similar molecules, is presented below.

| Property | Calculated Value |

| Ground State Energy (Hartree) | -685.12345 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -7.89 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 6.66 |

Note: The values in this table are hypothetical and intended for illustrative purposes, representing typical outcomes of ab initio calculations for a molecule with this structure.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics of this compound in different environments and its potential interactions with biological targets.

The behavior of this compound in solution is influenced by its interactions with solvent molecules and its own conformational flexibility. MD simulations can model these interactions explicitly. ucl.ac.uk For aromatic carboxylic acids, self-association to form dimers is a common phenomenon in non-polar solvents, driven by hydrogen bonding between the carboxylic acid groups. rsc.org In polar solvents, interactions with the solvent can disrupt these dimers. ucl.ac.ukrsc.org

The orientation of the carboxylic acid group relative to the benzene ring is a key conformational variable. MD simulations can explore the rotational energy barrier of the C-C bond connecting the carboxylic group to the ring, revealing the most stable conformations. The presence of the ortho-methyl group may introduce steric hindrance that influences the preferred orientation of the carboxylic acid group.

A typical MD simulation would involve placing a model of this compound in a box of solvent molecules (e.g., water or a non-polar solvent like toluene) and calculating the forces between all atoms over a series of time steps. ucl.ac.uk Analysis of the resulting trajectory can reveal information about solvation shells, hydrogen bonding patterns, and the conformational landscape of the molecule. ucl.ac.ukiitg.ac.in

Computational methods are widely used to predict how a small molecule like this compound might interact with a protein or other biological target. nih.gov These methods can be broadly categorized as ligand-based and structure-based approaches.

Ligand-based methods rely on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov These approaches use the known properties of similar molecules to predict the potential targets of a new compound.

Structure-based methods, such as molecular docking, require the three-dimensional structure of the target protein. nih.gov In a docking simulation, the this compound molecule would be computationally "placed" into the binding site of a target protein, and its binding affinity and pose would be evaluated based on a scoring function. This can help identify potential interacting residues and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

For this compound, key features for molecular recognition would include the hydrogen-bonding capacity of the carboxylic acid group and the potential for halogen bonding involving the fluorine atom. The cyano and methyl groups also contribute to the shape and electronic profile of the molecule, influencing its fit within a binding pocket. These computational predictions can guide further experimental studies.

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials have applications in technologies such as optical data storage, telecommunications, and optical computing. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit NLO properties. The electronic structure of this compound, with its substituted benzene ring, suggests it may possess interesting NLO characteristics.

The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). dtic.mil These properties describe how the electron cloud of a molecule is distorted by an external electric field. The first hyperpolarizability (β) is particularly important for second-order NLO effects like second-harmonic generation.

Computational methods, such as the finite field method implemented in quantum chemistry software, can be used to calculate these properties. dtic.milresearchgate.net In this approach, an external electric field is applied computationally, and the resulting change in the molecule's energy or dipole moment is used to determine the polarizability and hyperpolarizability tensors. dtic.mil

For substituted benzenes, the nature and position of the substituent groups have a profound effect on the NLO properties. nih.gov The presence of both electron-donating and electron-withdrawing groups can enhance the molecular hyperpolarizability. In this compound, the interplay between the electron-donating methyl group and the electron-withdrawing cyano, fluoro, and carboxylic acid groups will be a key determinant of its NLO response.

A hypothetical table of calculated polarizability and first hyperpolarizability values for this compound is provided below.

| Component | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| xx | 120.5 | 50.2 |

| yy | 85.3 | -30.1 |

| zz | 40.1 | 15.8 |

| Total | 81.97 | 59.3 |

Note: The values in this table are hypothetical and intended for illustrative purposes, representing typical outcomes of such calculations.

The relationship between a molecule's structure and its electronic and optical properties is central to the design of new materials for optoelectronic applications. mdpi.com For molecules like this compound, computational studies can elucidate these structure-property relationships. researchgate.net

The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical parameters. The HOMO-LUMO energy gap is related to the electronic excitation energy and can provide an indication of the material's color and its potential as a semiconductor. mdpi.comphyschemres.org The spatial distribution of the HOMO and LUMO can reveal the nature of the electronic transitions, such as whether they involve intramolecular charge transfer, which is often associated with large NLO responses. nih.gov

By systematically modifying the structure of this compound in silico (e.g., by changing the substituents or their positions) and calculating the resulting optoelectronic properties, it is possible to build a predictive model for designing molecules with desired characteristics. For instance, increasing the strength of the donor and acceptor groups or extending the π-conjugated system is a common strategy for enhancing NLO properties. researchgate.net The specific substitution pattern of this compound, with its mix of donor and acceptor groups, presents a complex but interesting case for theoretical investigation into its potential for optoelectronic applications. mdpi.com

Research Applications and Intermediary Roles of 2 Cyano 4 Fluoro 3 Methylbenzoic Acid Excluding Clinical Human Trials

Role as a Key Intermediate in Organic Synthesis

2-Cyano-4-fluoro-3-methylbenzoic acid is a specialized aromatic carboxylic acid derivative. Its structure, featuring a cyano group, a fluorine atom, and a methyl group on the benzene (B151609) ring, makes it a valuable intermediate in various organic synthesis applications. These functional groups offer multiple reaction sites, allowing for the construction of more complex molecules.

Precursor for Advanced Pharmaceutical Intermediates

While specific examples detailing the direct use of this compound as a precursor for advanced pharmaceutical intermediates are not extensively documented in publicly available literature, the general class of fluorinated and cyanated benzoic acids is significant in medicinal chemistry. For instance, related compounds like 2,6-dichloro-3-fluorobenzonitrile (B173952) serve as key intermediates in the synthesis of important clinical compounds. The synthetic pathways for such molecules often involve steps like bromination and carboxylation to build the final complex structure. The presence of the cyano and fluoro groups on the benzoic acid ring can influence the electronic properties and reactivity of the molecule, making it a tailored building block for specific target pharmaceuticals.

Building Block for Agrochemical Synthesis

Synthesis of Heterocyclic Compounds and Scaffolds

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. The functional groups present in this compound make it a potential precursor for various heterocyclic systems. The carboxylic acid can be converted into an amide or ester, which can then participate in cyclization reactions. The cyano group is also a versatile functional group that can be hydrolyzed, reduced, or used in cycloaddition reactions to form different heterocyclic rings. Fluorinated heterocycles are of particular interest in drug discovery.

Contributions to Medicinal Chemistry Research (Excluding Clinical Trials and Dosage Information)

The utility of a compound in medicinal chemistry research is often determined by its ability to serve as a scaffold or a probe to investigate biological systems.

Scaffold in the Design of Enzyme Inhibitors

The design of enzyme inhibitors is a critical area of drug discovery. Small molecules are often designed to fit into the active site of an enzyme, blocking its activity. While there is no specific, widely-cited research demonstrating this compound as a scaffold for prominent enzyme inhibitors, its structural features are relevant. The rigid benzoic acid core provides a defined three-dimensional structure, and the various functional groups can be modified to optimize binding interactions with a target enzyme. For example, related fluorinated benzoic acids have been used in the synthesis of inhibitors for enzymes like stearoyl-CoA desaturase 1 (SCD1), which are targets for metabolic diseases.

Future Research Directions and Emerging Opportunities for 2 Cyano 4 Fluoro 3 Methylbenzoic Acid

Exploration of Novel and Sustainable Synthetic Routes

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, reducing reliance on hazardous reagents, and designing processes with higher atom economy. This could involve exploring catalytic systems that minimize waste production.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow synthesis could offer significant advantages in terms of safety, scalability, and precise control over reaction parameters like temperature and pressure, leading to higher yields and purities.

C-H Activation: Direct functionalization of C-H bonds on precursor molecules represents a powerful strategy to streamline synthesis. Research into catalytic C-H cyanation or carboxylation on a simpler fluorinated toluene (B28343) derivative could provide a more direct and efficient route to the target molecule, bypassing multiple pre-functionalization steps.

Biocatalysis: The use of enzymes to perform specific transformations could offer unparalleled selectivity under mild conditions, reducing the environmental footprint of the synthesis.

Advanced Characterization of Solid-State Forms and Polymorphism

The solid-state properties of a chemical compound are critical, influencing its stability, solubility, and bioavailability, which are particularly important in the pharmaceutical industry. nih.govuclan.ac.uk Polymorphism, the ability of a substance to exist in multiple crystal forms, can profoundly impact these properties. nih.gov A thorough investigation into the solid-state chemistry of 2-Cyano-4-fluoro-3-methylbenzoic acid is essential.

Future research should involve a comprehensive polymorphic screen, utilizing a wide range of solvents and crystallization conditions to identify all accessible solid forms, including polymorphs, solvates, and hydrates. researchgate.net Advanced analytical techniques are necessary for the complete characterization of these forms. nih.gov

Table 1: Advanced Techniques for Solid-State Characterization

| Technique | Information Provided |

|---|---|

| Powder X-Ray Diffraction (PXRD) | Provides a unique "fingerprint" for each crystalline form, allowing for identification and quantification of different polymorphs in a mixture. nih.gov |

| Single-Crystal X-Ray Diffraction | Determines the precise three-dimensional arrangement of atoms and molecules within a crystal, providing definitive structural information. |

| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, such as melting point and solid-solid phase transitions, helping to establish the thermodynamic relationship between polymorphs. researchgate.net |

| Thermogravimetric Analysis (TGA) | Determines changes in mass with temperature, used to identify solvates or hydrates and assess thermal stability. researchgate.net |

| Solid-State Nuclear Magnetic Resonance (ssNMR) | Provides information on the local molecular environment, capable of distinguishing between different polymorphs that may have similar PXRD patterns. nih.gov |

| Raman and Infrared (IR) Spectroscopy | Probes vibrational modes within the molecule, which are sensitive to the crystalline environment, offering a complementary method for polymorph identification. nih.govnih.gov |

Understanding the polymorphic landscape of this compound is crucial for ensuring the reproducibility and performance of any resulting commercial products.

Integration with Machine Learning for Predictive Chemical Design

The integration of machine learning (ML) and artificial intelligence is revolutionizing chemical research. scispace.com For this compound, ML models could be employed to accelerate the design and discovery of new derivatives with optimized properties.

Emerging opportunities in this area include:

Predictive Modeling: Training ML algorithms on datasets of related compounds to predict various properties for virtual derivatives of the target molecule. These properties could include biological activity against a specific target, toxicity, solubility, or material characteristics like conductivity or photostability. nih.gov

Generative Models: Using generative algorithms to design novel molecules based on the this compound scaffold. These models can explore a vast chemical space to propose new structures with a high probability of possessing desired characteristics, guiding synthetic efforts toward the most promising candidates.

Reaction Optimization: Applying ML to predict the optimal conditions for synthesizing derivatives. By analyzing data from previous experiments, algorithms can suggest the ideal reagents, catalysts, solvents, and temperatures to maximize yield and minimize byproducts.

Success in applying ML hinges on several key pillars, including the curation of high-quality training data, the selection of appropriate molecular representations and algorithms, and rigorous model validation. nih.gov

Development of Derivatized Libraries for High-Throughput Screening in Research Settings

High-throughput screening (HTS) is a foundational technology in modern drug discovery and materials science, allowing for the rapid testing of thousands of compounds. nih.gov The development of a diverse chemical library based on the this compound core would be a valuable resource for such screening campaigns. rjdentistry.com

The structural features of the molecule offer several points for diversification:

Carboxylic Acid Group: This group can be readily converted into a wide range of esters, amides, or other functional groups, allowing for systematic exploration of how changes in this position affect activity.

Nitrile Group: The cyano group can be hydrolyzed to an amide, reduced to an amine, or converted into a tetrazole ring, each modification dramatically altering the electronic and steric properties of the molecule.

Aromatic Ring: While more complex, modification of the aromatic ring through additional substitution could be explored to fine-tune properties.

Table 2: Potential Diversification Sites for Library Synthesis

| Modification Site | Potential Derivatives | Resulting Functional Group |

|---|---|---|

| Carboxylic Acid | Reaction with various alcohols | Esters |

| Reaction with primary/secondary amines | Amides | |

| Nitrile | Hydrolysis | Carboxamide |

| Reduction | Aminomethyl |

Such a library could be screened against various biological targets (e.g., enzymes, receptors) to identify new therapeutic leads or tested for novel material properties.

Investigation of Reaction Mechanisms under Non-Standard Conditions

Studying chemical reactions under non-standard conditions can reveal novel mechanistic pathways, lead to the formation of unexpected products, and significantly improve reaction efficiency. Investigating the reactivity of this compound under such conditions could unlock new synthetic possibilities.

Future research could focus on:

Microwave-Assisted Chemistry: Microwave irradiation can dramatically accelerate reaction rates by enabling rapid, localized heating. This could be applied to the derivatization of the carboxylic acid or nitrile groups, potentially reducing reaction times from hours to minutes.

Sonochemistry: The use of high-frequency ultrasound can induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. This can promote unique reactivity and enhance mass transport, potentially enabling reactions that are inefficient under conventional conditions.

Mechanochemistry: Grinding reactants together in the absence of a solvent offers a green chemistry approach that can lead to the formation of different polymorphs or products compared to solution-phase chemistry.

Electrochemistry: Using electrical current to drive redox reactions offers a powerful and often more sustainable alternative to chemical oxidants or reductants. This could be explored for the functionalization of the aromatic ring or transformations of the existing side chains.

High-Pressure Chemistry: Applying high pressure can alter reaction equilibria and transition states, favoring the formation of more compact products and potentially enabling reactions with high activation barriers.

By exploring these non-standard conditions, researchers may uncover novel transformations and develop more efficient and sustainable processes involving this compound.

Q & A

Basic: What synthetic routes are recommended for 2-Cyano-4-fluoro-3-methylbenzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

- Core Strategy: Start with fluorinated benzoic acid derivatives (e.g., 4-fluoro-3-methylbenzoic acid) and introduce the cyano group via nitrile substitution or oxidative cyanation.

- Stepwise Optimization:

- Precursor Selection: Use halogenated intermediates (e.g., 4-fluoro-3-methylbenzaldehyde from ) for nucleophilic cyanation.

- Catalysis: Employ transition-metal catalysts (e.g., CuCN for cyanation) under inert atmospheres.

- Temperature Control: Optimize between 80–120°C to balance reactivity and side-product formation.

- Purification: Utilize column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water .

- Validation: Monitor reaction progress via TLC and confirm final purity using HPLC (>95% purity threshold; see for HPLC protocols).

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Multi-Technique Approach:

- Purity Analysis: HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to quantify impurities ().

- Structural Confirmation:

- NMR: Compare H/C NMR shifts with NIST spectral libraries ( ).

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M-H]⁻ at m/z 208.0278).

3. Thermal Stability: Differential scanning calorimetry (DSC) to determine melting point consistency (e.g., 185–187°C range; ).

Advanced: How can computational modeling predict regioselectivity in reactions involving this compound?

Methodological Answer:

- DFT Calculations:

- Software Tools: Gaussian or ORCA for geometry optimization and transition-state analysis.

- Key Parameters:

- Electron-withdrawing effects of -CN and -F groups on aromatic ring reactivity.

- Fukui indices to identify electrophilic/nucleophilic sites.

- Validation: Compare predicted regioselectivity with experimental outcomes (e.g., nitration or Suzuki coupling positions) .

Advanced: How to resolve discrepancies in catalytic activity when using this compound as a ligand in metal complexes?

Methodological Answer:

- Systematic Troubleshooting:

- Ligand-Metal Ratio: Titrate ligand:metal ratios (1:1 to 1:3) to identify stoichiometric effects.

- Solvent Screening: Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) for coordination efficiency.

- Spectroscopic Validation: Use UV-Vis and EPR to confirm metal-ligand binding and oxidation states.

- Case Study: Reference ligand design principles from (enzyme inhibition studies) to refine electronic effects.

Advanced: What experimental designs are critical for assessing the compound’s stability under physiological conditions?

Methodological Answer:

- Stability Protocol:

- pH Variability: Incubate in buffers (pH 2–9) at 37°C for 24–72 hours.

- Oxidative Stress: Expose to HO (0.1–1 mM) to simulate metabolic degradation.

- Analytical Tools: LC-MS to detect degradation products (e.g., hydrolyzed -CN to -COOH).

- Safety Alignment: Follow Sigma-Aldrich safety protocols ( ) for handling reactive intermediates.

Advanced: How to address inconsistencies in biological activity data across studies using this compound?

Methodological Answer:

- Root-Cause Analysis:

Advanced: What retrosynthetic strategies are viable for derivatizing this compound into bioactive analogs?

Methodological Answer:

- Retrosynthesis Workflow:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.